molecular formula C22H22N2O2S B2382030 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 898459-15-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No. B2382030
CAS RN: 898459-15-9
M. Wt: 378.49
InChI Key: QRGSXJQOBZPDTA-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide, also known as ITX3, is a small molecule inhibitor that has been developed for the inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases. ITX3 has been shown to have potential therapeutic applications in the treatment of various types of cancer.

Scientific Research Applications

Radiolabeling and Imaging Applications

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide and similar compounds have been developed as radiolabeled, nonpeptide angiotensin II antagonists. These compounds, such as [11C]L-159,884, are potent and selective ligands for the AT1 receptor, useful for imaging studies involving angiotensin II receptors (Hamill et al., 1996).

Antimicrobial Applications

A series of compounds including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, closely related to this compound, have shown significant antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Neuropharmacological Applications

Derivatives of this compound have been studied for their binding profiles at dopamine D(4) and D(2) receptors, serotonin 5-HT(1A), and adrenergic alpha(1) receptors. These studies provide insights into the neuropharmacological potential of such compounds (Perrone et al., 2000).

Potential in Anticonvulsant Therapy

Related compounds such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, synthesized at the medicinal chemistry department of NUPh, have demonstrated significant anticonvulsive activity. These findings suggest the potential application of similar compounds in anticonvulsant therapy (Sych et al., 2018).

Psycho- and Neurotropic Profiling

Compounds like 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, structurally similar to this compound, have been studied for their psycho- and neurotropic properties in vivo. These studies can inform the development of psychoactive compounds with specific therapeutic effects (Podolsky, Shtrygol’, & Zubkov, 2017).

Anti-Inflammatory and Analgesic Activities

Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, related to the core structure of interest, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. This research can guide the development of similar compounds for therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).

Anticancer Potential

N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have been synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines, indicating potential anticancer applications for similar compounds (Penthala et al., 2010).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-26-20-10-5-3-8-17(20)22(25)23-15-19(21-11-6-14-27-21)24-13-12-16-7-2-4-9-18(16)24/h2-11,14,19H,12-13,15H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSXJQOBZPDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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